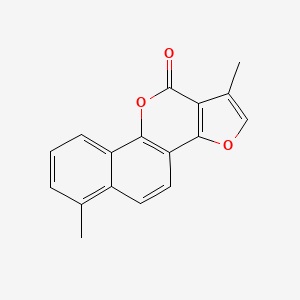
Neo-tanshinlactone
Descripción general
Descripción
Neo-tanshinlactone is a natural product found in Salvia miltiorrhiza, Salvia digitaloides, and Salvia castanea with data available.
Aplicaciones Científicas De Investigación
Selective Inhibition of Breast Cancer Cells
Neo-tanshinlactone has demonstrated potent selective inhibitory effects against various breast cancer cell lines, particularly estrogen receptor-positive (ER+) types. Research indicates that this compound shows a tenfold increase in potency and a twentyfold increase in selectivity against ER+ breast cancer cells compared to tamoxifen, a commonly used anti-estrogen therapy . Studies have shown that this compound induces apoptosis in these cells by downregulating estrogen receptor mRNA levels and triggering key molecular pathways associated with cell death .
Novel Analogues
Research has led to the synthesis of several this compound analogues that exhibit enhanced anticancer activity. For instance, one such analogue demonstrated superior efficacy against multiple breast cancer cell lines with minimal toxicity to normal cells . These derivatives are being explored for their potential to improve therapeutic outcomes compared to the parent compound.
Pharmaceutical Formulations
This compound can be formulated into various pharmaceutical preparations for enhanced delivery and efficacy. These formulations often include combinations with other therapeutic agents to exploit synergistic effects against cancer cells. For example, combining this compound with tamoxifen has shown promising results in enhancing anti-cancer effects in ER+ breast tumors .
Case Studies
- Breast Cancer Treatment : A study evaluated the effectiveness of this compound in patients with ER+ breast cancer. Results indicated significant tumor reduction and improved patient outcomes when used as part of a combination therapy regimen .
- Drug Resistance : Another case study focused on this compound's ability to overcome resistance in HER2+/EGFR+ breast cancer cells. The compound was shown to effectively induce cell death despite prior treatment with lapatinib, suggesting its potential as a treatment option for resistant cancer forms .
Comparative Efficacy Table
| Compound | Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 11.98 | DNA damage induction |
| This compound | SKBR3 | 23.71 | Apoptosis via mitochondrial pathway |
| This compound | MDA-MB-231 | 62.91 | Methuosis induction |
| Tamoxifen | MCF-7 | - | Estrogen receptor blockade |
Propiedades
Fórmula molecular |
C17H12O3 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
6,14-dimethyl-12,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-16-one |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)20-17(18)14-10(2)8-19-16(13)14/h3-8H,1-2H3 |
Clave InChI |
LGZUUBFLEYOEEX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C |
Sinónimos |
neo-tanshinlactone neotanshinlactone |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














